![molecular formula C23H27N5O B2821896 N-(2-(1H-indol-3-yl)ethyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide CAS No. 1795295-49-6](/img/structure/B2821896.png)
N-(2-(1H-indol-3-yl)ethyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H27N5O and its molecular weight is 389.503. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors :
- Piperidine-4-yl-aminopyrimidines, including analogs similar to the specified compound, have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These compounds demonstrated potency against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses (Tang et al., 2010).
Cannabinoid Receptor 1 (CB1) Allosteric Modulation :
- Structural modifications of indole-2-carboxamides, which include structural similarities to the specified compound, have shown significance in allosteric modulation of the CB1 receptor. These modifications impact the binding affinity and cooperativity (Khurana et al., 2014).
Analgesic and Anti-inflammatory Activities :
- Certain derivatives of the compound, specifically N-(3-Piperidinopropyl) furo[3,2-b]indole-2-carboxamide, have shown potential in analgesic and anti-inflammatory activities. This was demonstrated through animal models using the acetic acid writhing method in mice and the carrageenin edema method in rats (Nakashima et al., 1984).
Potential Antipsychotic Agents :
- Heterocyclic analogues of this compound have been evaluated as potential antipsychotic agents, showing affinity for dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. They were also evaluated for their ability to antagonize apomorphine-induced responses in mice (Norman et al., 1996).
Histamine H2-Receptor Blockers :
- Indole derivatives, including those structurally related to the specified compound, have been studied as potential histamine H2-receptor blockers. Some of these derivatives displayed weak competitive H2 antagonism (Tecle et al., 1981).
properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c29-23(24-10-9-17-13-25-20-6-2-1-5-19(17)20)18-4-3-11-28(14-18)22-12-21(16-7-8-16)26-15-27-22/h1-2,5-6,12-13,15-16,18,25H,3-4,7-11,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSSJIWXYWWKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide |
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